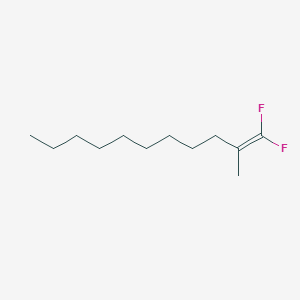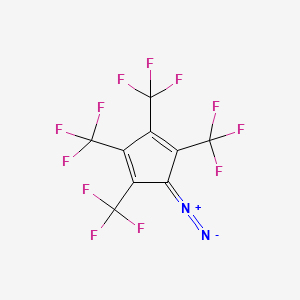
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, phenoxymethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with phenoxymethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and phenoxymethanol.
Reduction: 2,2-dimethylpropanol and phenoxymethanol.
Substitution: Various substituted phenoxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the phenoxymethyl group into target molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dimethyl-, phenoxymethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The phenoxymethyl group can modulate the activity of enzymes by binding to their active sites or altering their conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2,2-dimethyl-, phenyl ester: Similar structure but with a phenyl group instead of a phenoxymethyl group.
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Contains a 2-phenylethyl group instead of a phenoxymethyl group.
Diclofop methyl: A related ester with a dichlorophenoxy group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
82212-47-3 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
phenoxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
YTROBKHFMTWMQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


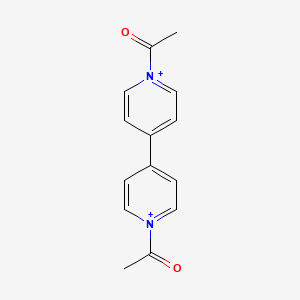

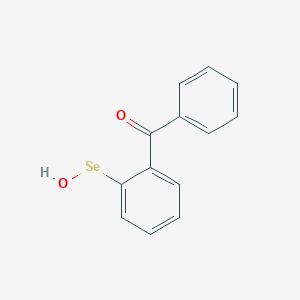
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
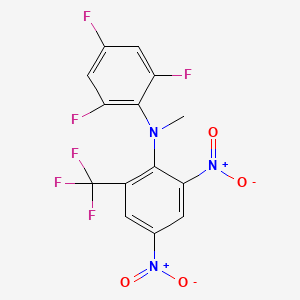
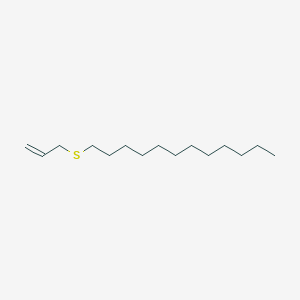
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
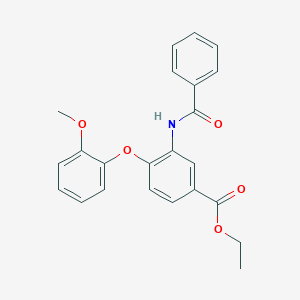
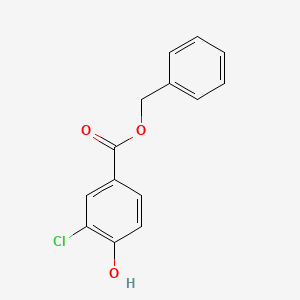

![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
